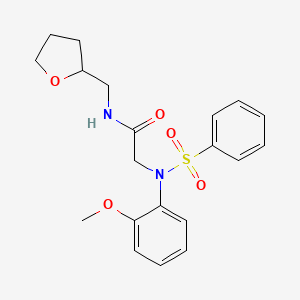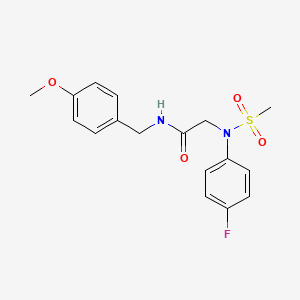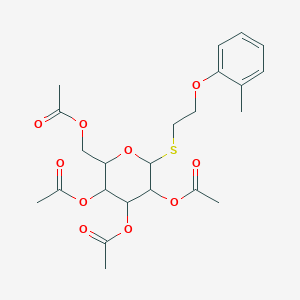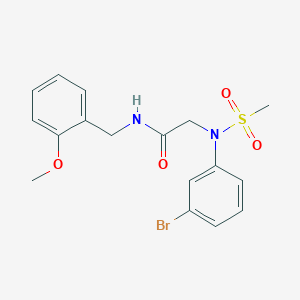![molecular formula C19H20N2O3 B3935114 (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Vue d'ensemble
Description
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. DPM has also been studied for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. It is believed to act as an inhibitor of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on neuronal function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, an ionotropic receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, which can lead to changes in neuronal excitability. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its relative ease of synthesis and its ability to modulate the activity of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have antioxidant properties, which may be beneficial in certain experimental settings. The limitations of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its potential toxicity and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to increase acetylcholine levels in the brain, which may be beneficial in the treatment of this disease. Another potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based materials with unique properties, such as improved conductivity or catalytic activity. Overall, the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has the potential to lead to the development of new drugs and materials with a variety of applications.
Applications De Recherche Scientifique
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been studied for its potential pharmacological properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of certain receptors, including the GABA-A receptor.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-6-15(11-14(13)2)19(22)17-12-16(21(23)24)7-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLCVOFDRBTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3935069.png)
![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)

![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)


![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)